AZD 7986 is a reversible and covalent inhibitor of dipeptidyl peptidase 1 (DPP-1), also known as cathepsin C (IC50 = 3.9 nM). It is selective for DPP-1 over cathepsins S, -L, -B, -K, -D, -E, -Z, -H, and -G (IC50s = >20 µM for all), as well as a panel of greater than 200 enzymes, receptors, ion channels, and transporters. AZD 7986 inhibits activation of the DPP-1 targets neutrophil elastase, proteinase 3, and cathepsin G in human bone marrow-derived CD34+ neutrophil progenitor cells (IC50s = 61.7, 208.9, and 114.8 nM, respectively). Ex vivo, AZD 7986 (0.2, 2, and 20 mg/kg) inhibits activation of neutrophil elastase and proteinase 3 in rat bone marrow lysates. AZD 7986 suppresses the formation of pulmonary and circulating neutrophil extracellular traps (NETs), increases survival, and reduces the number of lung metastases in a 4T1 murine mammary carcinoma model.
AZD7986, also known as INS 1007, is a second generation reversible covalent, potent and selective DPP1 inhibitor which may be used in the treatment of chronic obstructive pulmonary disease (COPD). AZD7986 is also a Cathepsin C inhibitor.